molecular formula C25H25N3O2S2 B2597805 N-benzyl-N-ethyl-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795190-15-6

N-benzyl-N-ethyl-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2597805
CAS No.: 1795190-15-6
M. Wt: 463.61
InChI Key: FESWDJBYGMJSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-ethyl-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidinone-based acetamide derivative. Its structure features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-methylbenzyl group and at position 2 with a thioacetamide moiety. The acetamide nitrogen is further functionalized with benzyl and ethyl groups.

Synthesis of analogous compounds involves alkylation of thiopyrimidinones with chloroacetamide derivatives. For instance, Novikov et al. (2005) and Gagnon et al. (2007) describe methods using sodium methylate and N-aryl-substituted 2-chloroacetamides to introduce thioether linkages . The presence of the 4-methylbenzyl group likely enhances lipophilicity, while the ethyl substituent may influence steric interactions compared to simpler N-benzyl analogs.

Properties

IUPAC Name

N-benzyl-N-ethyl-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-3-27(15-19-7-5-4-6-8-19)22(29)17-32-25-26-21-13-14-31-23(21)24(30)28(25)16-20-11-9-18(2)10-12-20/h4-14H,3,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESWDJBYGMJSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-ethyl-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Benzyl and Ethyl Groups : Contributing to lipophilicity.
  • Thieno[3,2-d]pyrimidine Core : Implicated in biological activity.
  • Thioacetamide Moiety : Potentially enhances interaction with biological targets.

The molecular formula is C20H24N2O2SC_{20}H_{24}N_2O_2S, with a molecular weight of 356.48 g/mol.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Thieno[3,2-d]pyrimidine : Through cyclization reactions.
  • Thioether Formation : By reacting with appropriate thiol compounds.
  • Final Acetamide Formation : By acylation with acetic anhydride or acetyl chloride.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism of action is believed to involve the inhibition of folate synthesis pathways by mimicking para-aminobenzoic acid (PABA), similar to other sulfonamide antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Anticancer Activity

The compound has also been evaluated for anticancer properties. In studies involving human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer), it demonstrated cytotoxic effects. Molecular docking studies suggest that it interacts with key proteins involved in cancer cell proliferation.

Cell LineIC50 (µM)
HT2915
DU14520

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antibiotics reported that derivatives of thieno[3,2-d]pyrimidine exhibited enhanced antimicrobial activity compared to traditional antibiotics due to their unique structural features .
  • Cytotoxicity in Cancer Cells : Research conducted on the effect of this compound on DU145 cells showed a dose-dependent decrease in viability, suggesting potential for further development as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with the target molecule:

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (): Core: Pyrimidin-4-one (lacks the fused thiophene ring of thienopyrimidinone). Substituents: Benzyl (NHCH2Ph), methyl (C4), and thioacetamide (SCH2). Yield: 66%; Melting Point: 196°C .

2-((3-Benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl)-N-(3-methoxyphenyl)acetamide (): Core: Thieno[3,2-d]pyrimidin-4-one (identical to the target compound). Substituents: Benzyl (C3), methoxyphenyl (N-substituent). Molecular Weight: 437.53 g/mol; Density: 1.35 g/cm³; pKa: 12.77 . Key Difference: The 3-methoxyphenyl group may enhance solubility but reduce steric bulk compared to the N-benzyl-N-ethyl group in the target compound.

2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (): Core: Pyrimidin-6-one with quinoxaline and chlorophenyl substituents. Substituents: Chlorophenyl, cyano, hydroxy, and diphenylquinoxaline. Yield: 90.2%; Melting Point: 230–232°C .

Substituent Effects on Properties

  • Lipophilicity : The 4-methylbenzyl group in the target compound may elevate logP compared to ’s benzyl group, enhancing membrane permeability.
  • Solubility : The methoxyphenyl group in introduces polarity, whereas the N-ethyl group in the target compound could reduce aqueous solubility .
  • pKa : The predicted pKa of 12.77 for suggests deprotonation at physiological pH, which may influence ionization state and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-benzyl-N-ethyl-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, and how can reaction conditions be optimized?

  • Answer : The synthesis involves multi-step reactions, including:

  • Thienopyrimidine core formation : Cyclization of substituted thiophene precursors under acidic or basic conditions.
  • Sulfide linkage introduction : Thiolation using reagents like Lawesson’s reagent or thiourea derivatives.
  • Acetamide coupling : Reaction of the thiol intermediate with chloroacetyl derivatives in polar aprotic solvents (e.g., DMF) with bases like triethylamine .
  • Optimization : Key parameters include temperature (60–80°C for cyclization), solvent choice (DMF for solubility), and reaction time (6–12 hours for coupling). Monitoring via TLC/HPLC ensures intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to verify connectivity of the benzyl, ethyl, and thienopyrimidine groups.
  • HPLC : Purity assessment (>95% threshold for biological assays).
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ion).
  • Thermal analysis : DSC/TGA to determine melting point and thermal stability .

Q. How is the compound’s solubility and stability assessed under biological assay conditions?

  • Answer :

  • Solubility : Tested in DMSO (stock solutions) and diluted in PBS or cell culture media. Dynamic light scattering (DLS) detects aggregation.
  • Stability : Incubate at 37°C in PBS (pH 7.4) or simulated gastric fluid (pH 2.0). Monitor degradation via HPLC at 0, 6, 24, and 48 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for thienopyrimidine derivatives?

  • Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity).
  • Structural analogs : Compare activity of derivatives (e.g., 4-methylbenzyl vs. 4-chlorobenzyl substituents) using dose-response curves.
  • Off-target effects : Employ siRNA knockdown or CRISPR-edited cell lines to validate target specificity .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?

  • Answer :

Modification Impact on Activity Example
Benzyl substitution (4-methyl vs. 4-chloro)Alters lipophilicity and target binding affinity4-methyl enhances cellular uptake
Thioether linker replacement (e.g., sulfone)Reduces metabolic instabilitySulfone analogs show longer half-life in plasma
Acetamide N-substituents (ethyl vs. bulkier groups)Modulates solubility and off-target interactionsBulkier groups reduce CYP450 inhibition

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Answer :

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, PI3K) or proteases linked to disease pathways.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts.
  • Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment .

Q. How can computational methods predict potential drug-drug interactions (DDIs) or toxicity risks?

  • Answer :

  • Molecular docking : Screen against CYP450 isoforms (e.g., CYP3A4, CYP2D6) using AutoDock Vina.
  • QSAR models : Predict hepatotoxicity via ADMET software (e.g., admetSAR).
  • Metabolite prediction : Use Schrödinger’s MetaSite to identify reactive intermediates .

Methodological Notes

  • Synthesis Troubleshooting : Low yields in thiolation steps may require inert atmospheres (N₂/Ar) to prevent oxidation .
  • Bioactivity Validation : Use orthogonal assays (e.g., SPR for binding affinity and cell-based assays for functional activity) .
  • Data Reproducibility : Report detailed reaction conditions (e.g., solvent purity, stirring rate) and biological replicates (n ≥ 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.